Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate
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Overview
Description
Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C8H14O3. It is a member of the oxirane family, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes an ester functional group and a highly strained oxirane ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate typically involves the reaction of ethyl 3,3-dimethyloxirane-2-carboxylate with methanol in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to ensure the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
Scientific Research Applications
Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets through its oxirane ring and ester functional group. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3-dimethyloxirane-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2,3-Dimethyloxirane: Lacks the ester functional group and has a simpler structure.
3-Ethyl-2,2-dimethyloxirane: Similar oxirane ring but different substitution pattern.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5-8(6(9)10-4)7(2,3)11-8/h5H2,1-4H3 |
InChI Key |
ACQRELWZMREZET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)(C)C)C(=O)OC |
Origin of Product |
United States |
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